molecular formula C13H18BrNO2 B8155008 (R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine

(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine

Cat. No.: B8155008
M. Wt: 300.19 g/mol
InChI Key: DENTUPKSFCNOIV-SNVBAGLBSA-N
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Description

“(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine” is a chiral morpholine derivative characterized by a 3-bromo-4-methoxy-substituted benzyl group attached to the nitrogen atom of a 3-methyl-morpholine ring. The compound’s stereochemistry (R-configuration) and structural features, including the bromine atom, methoxy group, and methyl substituent, influence its physicochemical and biological properties.

Properties

IUPAC Name

(3R)-4-[(3-bromo-4-methoxyphenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-10-9-17-6-5-15(10)8-11-3-4-13(16-2)12(14)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENTUPKSFCNOIV-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1CC2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzyl chloride and ®-3-methylmorpholine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where the ®-3-methylmorpholine acts as a nucleophile and attacks the electrophilic carbon of the 3-bromo-4-methoxybenzyl chloride, resulting in the formation of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions, and in the presence of a base like triethylamine to neutralize the hydrogen chloride formed during the reaction.

Industrial Production Methods

Industrial production of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Purification: Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

    Scale-Up: Adapting the reaction conditions for large-scale production while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a methoxybenzyl-methylmorpholine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine-2-carboxylic acid.

    Reduction: Formation of 4-(3-methoxybenzyl)-3-methylmorpholine.

    Substitution: Formation of 4-(3-azido-4-methoxybenzyl)-3-methylmorpholine.

Scientific Research Applications

®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathways Involved: The exact pathways can vary depending on the biological context, but may include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between “(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine” and related compounds:

Compound Structural Features Key Differences Inferred Properties
(R)-4-(3-Bromo-4-methoxy-benzyl)-3-methyl-morpholine - Morpholine core with 3-methyl group
- 3-Bromo-4-methoxybenzyl substituent
- R-configuration
N/A Enhanced stereoselectivity; potential for targeted receptor interactions due to chirality
4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6) - Morpholine core (no methyl group)
- 3-Bromo-4-methoxybenzyl substituent
- No stereochemistry specified
Lacks 3-methyl group and chiral center Lower steric hindrance; possible reduced metabolic stability compared to methylated analog
3-Chlorophenmetrazine hydrochloride - 3-Methyl-morpholine core
- 3-Chlorophenyl substituent
- Hydrochloride salt
Chlorine vs. bromine; phenyl vs. benzyl linkage; salt form Higher solubility due to hydrochloride salt; chlorine’s smaller size may reduce lipophilicity

Detailed Analysis :

The 3-bromo-4-methoxybenzyl group distinguishes it from 3-Chlorophenmetrazine, which features a 3-chlorophenyl group. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic clearance rates compared to chlorine .

Stereochemistry :

  • The (R)-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart or racemic mixtures. For example, enantioselective interactions with chiral receptors (e.g., dopamine or serotonin transporters) could lead to differences in potency or selectivity .

Salt Forms and Solubility :

  • Unlike 3-Chlorophenmetrazine hydrochloride, the target compound is described as a free base. Hydrochloride salts generally improve aqueous solubility, suggesting that the target compound may require formulation adjustments for in vivo applications .

Synthetic Utility :

  • The unmethylated analog (CAS 886-48-6) is marketed as a building block for drug discovery, while the target compound’s methyl and chiral features position it as a specialized intermediate for enantioselective synthesis .

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